molecular formula C18H13N B2913409 3-phenyl-9H-carbazole CAS No. 103012-26-6

3-phenyl-9H-carbazole

Cat. No. B2913409
M. Wt: 243.309
InChI Key: IAWRFMPNMXEJCK-UHFFFAOYSA-N
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Patent
US08053436B1

Procedure details

To a solution of 3-bromo-9H-carbazole (0.4 g, 1.6 mmol) in DMF:H2O (15 mL:2 mL) are added tetrakis(triphenylphosphine)-palladium (0.184 g, 0.1 eq), potassium carbonate (0.66 g, 3 eq) and phenyl boronic acid (0.58 g, 3 eq). The resulting mixture is stirred at 80° C. for 4 hr. After cooling to rt, DCM (10 mL) is added and the reaction mixture is quenched with brine. After extraction, drying over MgSO4 and concentration in vacuo, the residue is purified via flash chromatography using PetEther:EtOAc 10:1 as eluting solvent to give the title compound (0.35 g, 1.44 mmol) as a white powder in a 90% yield. M.p.: 221° C.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.184 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.O.C(=O)([O-])[O-].[K+].[K+].[C:22]1(B(O)O)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>CN(C=O)C.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)Cl>[C:22]1([C:2]2[CH:3]=[CH:4][C:5]3[NH:6][C:7]4[C:12]([C:13]=3[CH:14]=2)=[CH:11][CH:10]=[CH:9][CH:8]=4)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC=1C=CC=2NC3=CC=CC=C3C2C1
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
0.66 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.58 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.184 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at 80° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CUSTOM
Type
CUSTOM
Details
the reaction mixture is quenched with brine
EXTRACTION
Type
EXTRACTION
Details
After extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over MgSO4 and concentration in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified via flash chromatography
WASH
Type
WASH
Details
EtOAc 10:1 as eluting solvent

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=CC=2NC3=CC=CC=C3C2C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.44 mmol
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.